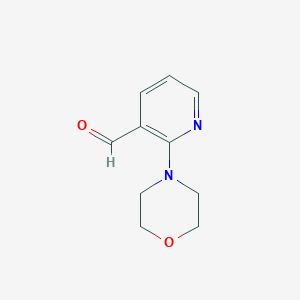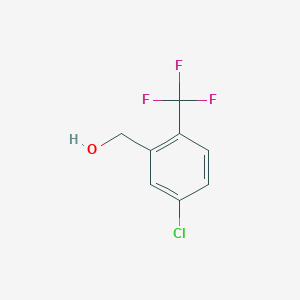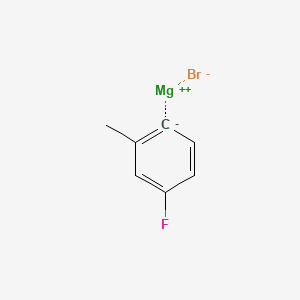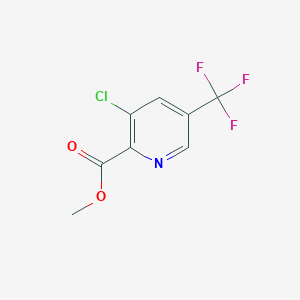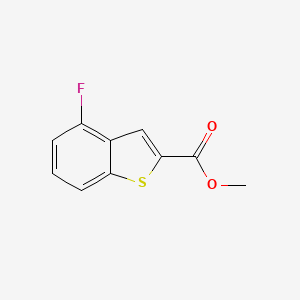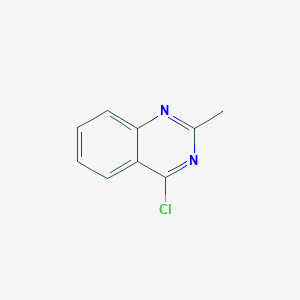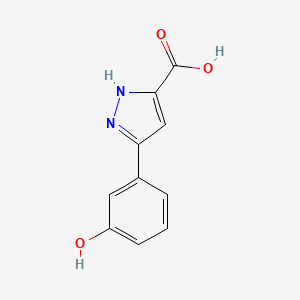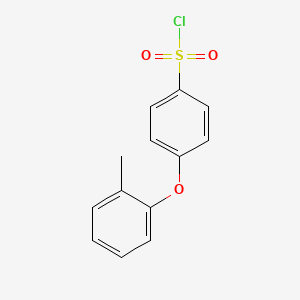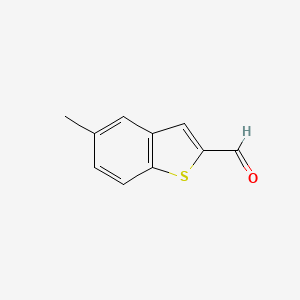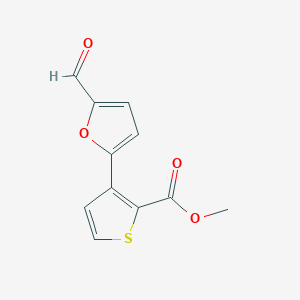
2'-Fluorobiphenyl-2-carbaldehyde
Overview
Description
2-Fluorobiphenyl-2-carbaldehyde is a chemical compound with the molecular formula C13H9FO. It is a white crystalline solid that is used in scientific research applications.
Scientific Research Applications
Synthesis of Quinoline Ring Systems
2'-Fluorobiphenyl-2-carbaldehyde and related analogs like 2-chloroquinoline-3-carbaldehyde have shown significance in the synthesis of quinoline ring systems. These compounds are pivotal in constructing fused or binary quinoline-cored heterocyclic systems, with implications in synthetic chemistry and biological applications (Hamama et al., 2018).
Fluorogenic Derivatizing Reagent for Liquid Chromatography
Compounds like 3-(2-furoyl)quinoline-2-carbaldehyde (FQCA), which are structurally related to 2'-Fluorobiphenyl-2-carbaldehyde, have been used as fluorogenic derivatizing reagents for liquid chromatography. This application is particularly important for the high-sensitivity analysis of amino acids, demonstrating the compound's utility in biochemical analysis (Beale et al., 1990).
Fluorescence Probing and Detection
Fluorescence probes like 2-(4′-(diphenylamino)-[1,1-biphenyl]-4-yl)-2H-[1,2,3]-triazole-4-carbaldehyde (DBTC), similar in structure to 2'-Fluorobiphenyl-2-carbaldehyde, have been synthesized for specific biological detections. These probes show high selectivity and sensitivity, like in homocysteine detection in living cells, highlighting their potential in biological and medical research (Chu et al., 2019).
Schiff Bases and Metal Complexes
Schiff bases derived from compounds like 2-hydroxynaphthalene-1-carbaldehyde, structurally related to 2'-Fluorobiphenyl-2-carbaldehyde, have shown significant roles in the development of metal complexes. These compounds are used in the preparation of various fluorescent chemosensors, indicating their importance in chemical sensing technologies (Maher, 2018).
Biological Evaluation and Antibacterial Activities
Arylthiophene-2-carbaldehyde derivatives, related to 2'-Fluorobiphenyl-2-carbaldehyde, have been synthesized and tested for their biological activities. These compounds have shown promising antibacterial, antiurease, and nitric oxide scavenging capabilities, indicating their potential in pharmaceutical and biological research (Ali et al., 2013).
properties
IUPAC Name |
2-(2-fluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOOBRYMWSXJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362653 | |
| Record name | 2-(2-fluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Fluorobiphenyl-2-carbaldehyde | |
CAS RN |
223575-95-9 | |
| Record name | 2′-Fluoro[1,1′-biphenyl]-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223575-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-fluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





